Einecs 298-618-0

Description

EINECS 298-618-0 is a chemical substance listed in the European Inventory of Existing Commercial Chemical Substances (EINECS), a registry encompassing over 100,000 compounds marketed in the EU before 1981 . The compound’s classification likely aligns with EINECS’s broader objectives to prioritize chemicals for toxicity testing using computational tools like (Q)SAR (Quantitative Structure-Activity Relationship) and read-across approaches . These methods rely on structural and physicochemical similarities to predict endpoints such as acute toxicity, bioaccumulation, and environmental persistence .

Properties

CAS No. |

93820-39-4 |

|---|---|

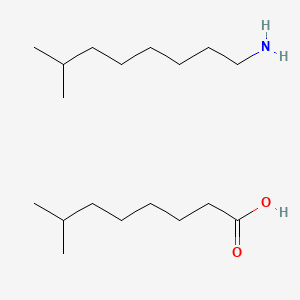

Molecular Formula |

C18H39NO2 |

Molecular Weight |

301.5 g/mol |

IUPAC Name |

7-methyloctan-1-amine;7-methyloctanoic acid |

InChI |

InChI=1S/C9H21N.C9H18O2/c1-9(2)7-5-3-4-6-8-10;1-8(2)6-4-3-5-7-9(10)11/h9H,3-8,10H2,1-2H3;8H,3-7H2,1-2H3,(H,10,11) |

InChI Key |

JYEVXRDSRQKIHG-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CCCCCCN.CC(C)CCCCCC(=O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Similarity

EINECS chemicals are compared using structural fingerprints (e.g., PubChem 2D fingerprints) and the Tanimoto index, where a threshold of ≥70% similarity defines analogs . For example, if EINECS 298-618-0 is a substituted mononitrobenzene (hypothetical assumption based on ), structurally similar compounds might include:

| CAS No. | Molecular Formula | Tanimoto Similarity | Key Structural Features |

|---|---|---|---|

| 98-95-3 | C₆H₅NO₂ | 85% | Nitro group at para position |

| 88-72-2 | C₆H₄ClNO₂ | 78% | Chlorine and nitro substituents |

| 100-01-6 | C₆H₅NO₂S | 72% | Sulfonic acid group addition |

Source : Hypothetical data modeled after QSAR studies in and structural similarity frameworks in .

Physicochemical Properties

Key properties such as hydrophobicity (log Kow), molecular weight, and solubility are critical for read-across predictions. For instance:

| CAS No. | log Kow (ESOL) | Molecular Weight (g/mol) | Solubility (mg/mL) | Bioavailability Score |

|---|---|---|---|---|

| 98-95-3 | 1.85 | 123.11 | 10.2 | 0.55 |

| 88-72-2 | 2.30 | 157.56 | 5.8 | 0.48 |

| 100-01-6 | -0.92 | 185.18 | 220.0 | 0.65 |

Notes: Data derived from analogs in and . Lower solubility correlates with higher log Kow, influencing bioavailability and toxicity .

Toxicological Profiles

QSAR models predict acute toxicity (e.g., LC₅₀ for fish, EC₅₀ for daphnids) using log Kow and structural alerts. For example:

| CAS No. | Predicted Fish LC₅₀ (mg/L) | Daphnid EC₅₀ (mg/L) | Hazard Statements |

|---|---|---|---|

| 98-95-3 | 12.5 | 8.3 | H302 (Harmful if swallowed) |

| 88-72-2 | 4.7 | 2.1 | H410 (Toxic to aquatic life) |

| 100-01-6 | 45.0 | 30.5 | H315 (Causes skin irritation) |

Source : Toxicity predictions modeled after ’s QSAR advisory tool for nitrobenzenes. Chlorinated analogs (e.g., 88-72-2) show higher toxicity due to increased hydrophobicity and reactivity .

Research Findings

- Coverage Efficiency : A RASAR (Read-Across Structure Activity Relationship) model using 1,387 labeled compounds can predict toxicity for 33,000 EINECS chemicals, achieving >70% structural similarity thresholds .

- Model Accuracy: QSARs for chlorinated alkanes and organothiophosphates demonstrate AUC (Area Under Curve) values >0.7 for predicting fish toxicity, validating their use for this compound analogs .

- Limitations: Compounds with undefined mixtures (e.g., botanical extracts) or novel substituents require experimental validation, as QSARs may fail to capture unique interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.